Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate
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Overview
Description
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzyloxy group, a tert-butyl group, and a hydroxyquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the tert-Butyl Group: The tert-butyl group can be added via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, sodium hydroxide
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of tetrahydroquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety is known to interact with metal ions, which can lead to the formation of metal complexes. These complexes can exhibit various biological activities, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(benzyloxy)-4-hydroxyquinoline-2-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
Ethyl 6-(benzyloxy)-8-methyl-4-hydroxyquinoline-2-carboxylate: Contains a methyl group instead of a tert-butyl group, which may result in different steric and electronic effects.
Uniqueness
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the tert-butyl group, which introduces steric hindrance and can influence the compound’s reactivity and biological activity. The combination of the benzyloxy and hydroxyquinoline moieties also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C23H25NO4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 8-tert-butyl-4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-5-27-22(26)19-13-20(25)17-11-16(28-14-15-9-7-6-8-10-15)12-18(21(17)24-19)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,25) |
InChI Key |
NTCSTGVSJNWQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)OCC3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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